6-(2-(三氟甲基)苯基)烟酸

描述

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group at the phenyl ring's ortho position may confer unique physical and chemical properties that could be beneficial in drug design and development .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, including 6-(2-(trifluoromethyl)phenyl)nicotinic acid, involves the formation of the pyridine ring as a key step. This process is crucial for the production of compounds that can inhibit the catechol-O-methyltransferase (COMT) enzyme. COMT inhibitors have been identified as potential therapeutic agents for diseases such as Parkinson's disease and schizophrenia .

Molecular Structure Analysis

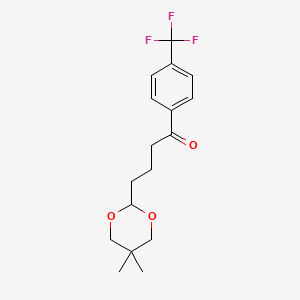

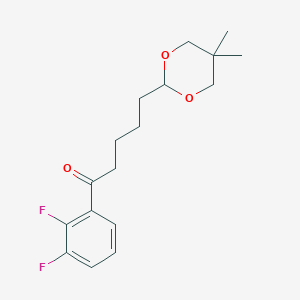

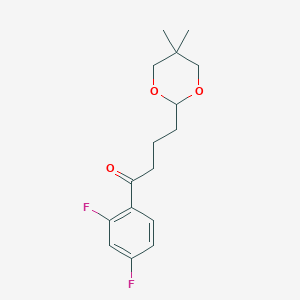

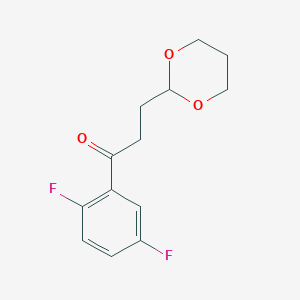

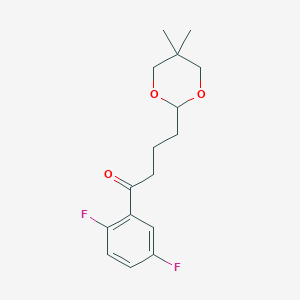

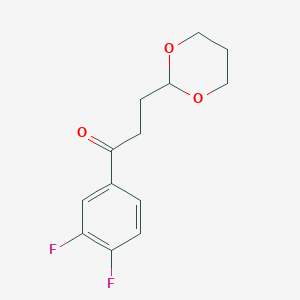

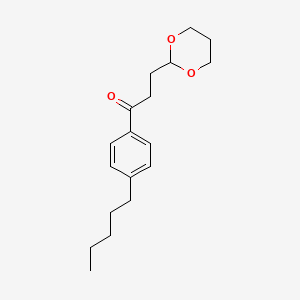

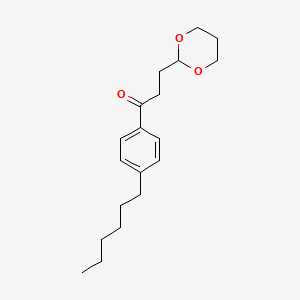

The molecular structure of 6-(2-(trifluoromethyl)phenyl)nicotinic acid is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group at its ortho position. This structural feature is significant as it influences the compound's binding affinity to target enzymes such as carbonic anhydrase III (CAIII). The carboxylic acid group of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site .

Chemical Reactions Analysis

The chemical reactivity of 6-(2-(trifluoromethyl)phenyl)nicotinic acid can be inferred from studies on similar nicotinic acid derivatives. These compounds have been shown to interact with enzymes like CAIII through coordinate bond formation, which is facilitated by the carboxylic acid group. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6-position of the pyridine ring enhances the inhibitory activity against CAIII, which is an important consideration for the development of therapeutic agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(2-(trifluoromethyl)phenyl)nicotinic acid are not detailed in the provided papers, the presence of the trifluoromethyl group is known to influence such properties. Trifluoromethyl groups can increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile. Additionally, the electronic effects of the trifluoromethyl group can affect the acidity of adjacent functional groups, such as the carboxylic acid in nicotinic acid derivatives .

科学研究应用

合成和药物应用:

- 已经开发了一种合成 2-三氟甲基烟酸衍生物的新途径。这些化合物用作制造用于药物应用的 COMT 抑制剂的关键中间体 (Kiss, Ferreira, & Learmonth, 2008)。

- 尼氟米酸是 2-(三氟甲基)烟酸的衍生物,以其有效的镇痛和抗炎特性而闻名,并已广泛用于治疗类风湿疾病 (Park, Shin, Lee, & Na, 2008)。

生物活性:

- 硫代烟酸衍生物,包括 2-(1-金刚烷基硫代)烟酸,表现出血管舒张和抗氧化活性。它们代表了一类具有潜在治疗应用的新型化合物 (Prachayasittikul 等,2010)。

化学性质和合成:

- 在与硼酸的区域选择性交叉偶联反应中使用 2,6-二氯烟酸,证明了其在合成选择性取代的烟酸中的用途 (Houpis 等,2010)。

- 合成和表征新化合物,例如与 2-巯基烟酸的氯二苯锡 (IV) 配合物,突出了 2-(三氟甲基)烟酸衍生物的多样化化学应用 (Xanthopoulou 等,2006)。

分子相互作用研究:

- 对 2-[甲基(苯基)氨基]烟酸等分子的多态性进行研究,阐明了氢键链的方向性及其对晶体结构和稳定性的影响 (Long 等,2008)。

潜在的工业应用:

- 已经探索了生产烟酸的方法,烟酸是各种工业应用(包括生产维生素)的关键组成部分。这些方法旨在解决环境问题并与绿色化学原则保持一致 (Lisicki, Nowak, & Orlińska, 2022)。

未来方向

6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .

属性

IUPAC Name |

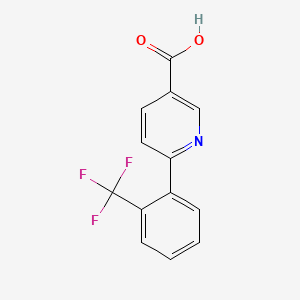

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647041 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(Trifluoromethyl)phenyl)nicotinic acid | |

CAS RN |

726136-58-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。